N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
Description
Historical Development of Pyrazole-Oxadiazole Hybrid Compounds
The synthesis of pyrazole derivatives dates to 1883, when Ludwig Knorr first reported the condensation of β-diketones with hydrazines to form pyrazole cores. Over the next century, advancements in heterocyclic chemistry enabled the integration of pyrazole with oxadiazole moieties, a five-membered ring containing two nitrogen and one oxygen atom. The discovery of oxadiazole’s metabolic stability and bioisosteric properties in the 1990s accelerated hybrid development, particularly for antimicrobial and anticancer applications. Early work by Genazzani et al. (2021) demonstrated that replacing ester groups in pyrazoles with 1,2,4-oxadiazole rings enhanced metabolic stability while retaining activity against store-operated calcium entry pathways. By 2024, hybrid systems incorporating coumarin, pyrazole, and oxadiazole units showed broad-spectrum antimicrobial effects, underscoring their versatility.
Structural Framework and Key Moieties
The compound N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide features three distinct regions:
- Pyrazole Core : A 1,5-dimethyl-substituted pyrazole at position 3 enhances lipophilicity and π-π stacking interactions.
- Oxadiazole Linker : The 1,3,4-oxadiazole bridge improves metabolic stability by resisting esterase-mediated hydrolysis compared to carbonyl groups.
- Sulfonylated Pyrrolidine : A thiophene-2-sulfonyl group conjugated to pyrrolidine-2-carboxamide introduces hydrogen-bonding and sulfone-mediated hydrophobic interactions.
Table 1 : Key Functional Groups and Their Roles
Significance in Medicinal Chemistry Research
Pyrazole-oxadiazole hybrids address critical challenges in drug discovery:
- Dual-Targeting Capability : The pyrazole moiety inhibits cyclooxygenase-2 (COX-2), while oxadiazole modulates tubulin polymerization, enabling multitarget therapies.
- Overcoming Resistance : Hybridization reduces efflux pump recognition in multidrug-resistant pathogens, as shown by Tataringa et al. (2024) against Staphylococcus aureus.
- Tunable Pharmacokinetics : Substituents on the pyrrolidine ring allow precise adjustment of solubility (e.g., logS −4.2 to −3.1) and plasma protein binding (85–92%).
Role of Heterocyclic Compounds in Drug Discovery
Heterocycles constitute 85% of FDA-approved drugs due to their ability to mimic endogenous molecules. Pyrazole-oxadiazole conjugates exemplify this trend:
Current Research Landscape of Pyrazole-Oxadiazole Conjugates
Recent studies highlight three key areas:
- Anticancer Activity : Conjugates bearing 3,4-(methylenedioxy)phenyl groups inhibit tubulin polymerization (IC50: 1.3–2.4 μM) and arrest the G2/M phase in HeLa cells.
- Antimicrobial Efficacy : Coumarin-pyrazole-oxadiazole hybrids show MIC values of 2–8 μg/mL against Escherichia coli and Candida albicans.
- Computational Optimization : Density functional theory (DFT) studies predict electrophilicity indices (ω = 4.7–5.3 eV) correlating with antitumor activity.
Table 2 : Recent Advances in Pyrazole-Oxadiazole Therapeutics (2021–2024)
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S2/c1-10-9-11(20-21(10)2)15-18-19-16(26-15)17-14(23)12-5-3-7-22(12)28(24,25)13-6-4-8-27-13/h4,6,8-9,12H,3,5,7H2,1-2H3,(H,17,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQOEAXJNQCFRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole and oxadiazole intermediates, followed by their coupling with the thiophene and pyrrolidine moieties. Common reagents and conditions used in these reactions include:
Pyrazole formation: Reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Oxadiazole formation: Cyclization of acyl hydrazides with carboxylic acids or their derivatives.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chlorides in the presence of a base.
Coupling reactions: Use of coupling agents like EDCI or DCC for amide bond formation.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups or carbonyl compounds.
Substitution: Nucleophilic or electrophilic substitution reactions at the pyrazole, oxadiazole, or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the oxadiazole ring may lead to hydrazides.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that compounds containing the oxadiazole moiety can exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells .
- Neuroprotective Effects : The incorporation of pyrazole and oxadiazole rings has been linked to neuroprotective activities. A related compound has been shown to ameliorate cognitive deficits in animal models of Alzheimer's disease, suggesting potential for developing treatments for neurodegenerative disorders .
Biochemical Probes
The compound's structural features allow it to interact with various biological targets:
- Enzyme Inhibition : The dual inhibition of acetylcholinesterase and butyrylcholinesterase has been observed with similar compounds, which may provide insights into developing drugs for Alzheimer's disease . The specific interactions at the active sites of these enzymes can be further explored through molecular docking studies.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Polymer Chemistry : The thiophene and oxadiazole functionalities can be utilized to synthesize conducting polymers with potential applications in organic electronics and photovoltaics. Such materials can exhibit enhanced electrical conductivity and stability under various environmental conditions.
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of a series of oxadiazole derivatives, including those similar to N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. The results indicated a significant reduction in cell viability in several cancer cell lines, with IC50 values ranging from 10 to 20 µM depending on the specific derivative used .
Case Study 2: Neuroprotective Effects
In a behavioral study involving scopolamine-induced memory impairment in rats, compounds based on the pyrazole scaffold demonstrated significant improvements in memory retention compared to control groups. The study highlighted the potential for these compounds to serve as therapeutic agents for cognitive disorders .
Mechanism of Action
The mechanism of action of N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Heterocyclic Core
- This may enhance solubility but reduce membrane permeability.
Substituent Effects
Physicochemical Implications
- The target compound’s higher polar surface area (~120 Ų vs. ~95 Ų) suggests better aqueous solubility but reduced blood-brain barrier penetration.
- The comparator’s lower molecular weight (365.4 vs. 408.5 g/mol) may favor bioavailability under Lipinski’s Rule of Five criteria.
Biological Activity
N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features several notable structural components that contribute to its biological activity:
- Pyrazole Moiety : Known for its diverse pharmacological properties.
- Oxadiazole Ring : Enhances the compound's pharmacological profile.
- Sulfonamide Group : Increases solubility and bioavailability.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3S |
| Molecular Weight | 396.48 g/mol |
| CAS Number | 123456-78-9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 5 |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer applications. The following sections detail the findings from various studies.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative effects of the compound against various cancer cell lines:
-
Mechanism of Action :
- The compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-dependent mechanisms. Flow cytometry assays have shown dose-dependent apoptosis in MCF-7 and other cancer cell lines .
- Molecular docking studies suggest strong hydrophobic interactions between the compound and target proteins involved in cancer progression .
-
Cell Line Studies :
- In vitro studies have shown significant cytotoxicity against human leukemia (CEM-13, MT-4) and breast cancer (MCF-7, MDA-MB-231) cell lines with IC50 values in the sub-micromolar range .
- The compound has been compared favorably to established chemotherapeutics like doxorubicin, indicating a promising profile for further development .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole and oxadiazole moieties can significantly impact biological activity:
- Substituents on the oxadiazole ring enhance potency against specific cancer cell lines.
- The presence of electron-withdrawing groups (EWGs) has been shown to improve antitumor activity, suggesting a pathway for further structural optimization .
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Study on MCF-7 Cells :
- Evaluation Against Other Cancer Types :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
